molecular formula C9H16N2 B12443284 3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine

3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine

Cat. No.: B12443284
M. Wt: 152.24 g/mol
InChI Key: FWSMVITUMAYJND-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine is a chemical compound with the molecular formula C9H16N2 It is a heterocyclic compound containing both pyrrolidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring, followed by the formation of the piperidine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: More saturated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring instead of a piperidine ring.

    Nicotine: Contains a pyrrolidine ring and is structurally similar to 3-(4,5-Dihydro-3H-pyrrol-2-YL)-piperidine.

Uniqueness

This compound is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)piperidine

InChI

InChI=1S/C9H16N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8,10H,1-7H2

InChI Key

FWSMVITUMAYJND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NCCC2

Origin of Product

United States

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